

Application Notes and Protocols for AV-153 Free Base

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Compound of Interest

Compound Name: AV-153 free base

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Abstract

AV-153 is a 1,4-dihydropyridine (1,4-DHP) derivative recognized for its antimutagenic properties.[1][2] It functions by intercalating with DNA at single-strand breaks, thereby reducing DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2] Furthermore, AV-153 has been shown to interact with thymine and cytosine and influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This document provides detailed protocols for the preparation of **AV-153 free base** working solutions for both in vitro and in vivo applications, as well as comprehensive methodologies for evaluating its biological activity in DNA repair and PARP activity assays.

Data Presentation: Solubility and Storage

Proper dissolution and storage of **AV-153 free base** are critical for maintaining its stability and ensuring reproducible experimental outcomes. The following tables summarize the key quantitative data for the preparation of AV-153 solutions.

Table 1: **AV-153 Free Base** Properties and Storage Conditions

Property	Value
Molecular Weight	297.30 g/mol
Appearance	Solid, white to light yellow
Storage (Powder)	-20°C for 3 years; 4°C for 2 years
Storage (In Solvent)	-80°C for 2 years; -20°C for 1 year

Data sourced from MedChemExpress and BOC Sciences.

Table 2: Solubility of **AV-153 Free Base**

Solvent	Concentration	Notes
DMSO	100 mg/mL (336.36 mM)	Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results.

Data sourced from MedChemExpress.[\[3\]](#)

Table 3: Stock Solution Preparation in DMSO (for a target volume of 1 mL)

Target Concentration	Mass of AV-153	Volume of DMSO
1 mM	0.2973 mg	1 mL
5 mM	1.4865 mg	1 mL
10 mM	2.973 mg	1 mL

Experimental Protocols

Protocol 1: Preparation of AV-153 Free Base Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution into aqueous-based working solutions suitable for in vitro cell-based assays or as an intermediate for in vivo formulations.

Materials:

- **AV-153 free base** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), sterile
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes or vials

Procedure for Stock Solution (100 mM in DMSO):

- Weigh out 29.73 mg of **AV-153 free base** powder and place it in a sterile vial.
- Add 1 mL of anhydrous DMSO to the vial.
- Vortex thoroughly for 2-3 minutes to dissolve the powder.
- If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10 minutes.
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.^[3]

Procedure for In Vitro Working Solutions:

- Thaw a single-use aliquot of the 100 mM AV-153 stock solution at room temperature.

- Dilute the stock solution to the desired final concentration using sterile cell culture medium or PBS. For example, to prepare a 100 μ M working solution, add 1 μ L of the 100 mM stock solution to 999 μ L of culture medium.
- Vortex the working solution gently before adding it to the cell culture.
- Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Preparation of AV-153 Free Base Working Solutions for In Vivo Administration

For animal studies, **AV-153 free base** can be formulated in a vehicle containing co-solvents to improve solubility and bioavailability. The following are two established protocols. It is recommended to prepare these solutions fresh on the day of use.[3]

Protocol 2a: Formulation with PEG300, Tween-80, and Saline

This formulation is suitable for various administration routes.

Materials:

- **AV-153 free base** DMSO stock solution (e.g., 20.8 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile ddH₂O)
- Sterile tubes and syringes

Procedure (for 1 mL of working solution):

- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 20.8 mg/mL AV-153 DMSO stock solution to the PEG300 and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.
- The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Protocol 2b: Formulation with Corn Oil

This formulation is often used for oral or subcutaneous administration.

Materials:

- **AV-153 free base** DMSO stock solution (e.g., 20.8 mg/mL)
- Corn oil
- Sterile tubes and syringes

Procedure (for 1 mL of working solution):

- In a sterile tube, add 900 μ L of corn oil.
- Add 100 μ L of the 20.8 mg/mL AV-153 DMSO stock solution to the corn oil.
- Mix thoroughly by vortexing or sonication until a clear and uniform solution is obtained.
- The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO and 90% Corn Oil.[3]

Application Protocols

Protocol 3: Assessment of DNA Repair Stimulation using the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is designed to assess the ability of AV-153 to

stimulate the repair of DNA damage induced by a genotoxic agent like hydrogen peroxide (H_2O_2).

Materials:

- Cultured cells (e.g., peripheral blood lymphocytes or HL-60)
- AV-153 working solutions in culture medium
- Hydrogen peroxide (H_2O_2)
- Low melting point agarose (LMA) and normal melting point agarose (NMA)
- PBS, sterile and ice-cold
- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
- Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA staining solution (e.g., SYBR Green or Propidium Iodide)
- Microscope slides (pre-coated with NMA)
- Horizontal gel electrophoresis tank
- Fluorescence microscope with appropriate filters and imaging software

Procedure:

- Cell Treatment: a. Seed cells at an appropriate density and allow them to attach or stabilize. b. Pre-treat cells with various concentrations of AV-153 (e.g., 1 nM to 10 μM) for a specified period (e.g., 3 hours).[3] Include a vehicle control (medium with the same final DMSO concentration). c. Induce DNA damage by treating the cells with a genotoxic agent (e.g., 100 μM H_2O_2 on ice for 10 minutes). Include an undamaged control group. d. Wash the cells with ice-cold PBS to remove the damaging agent. e. Resuspend the cells in fresh, pre-warmed

medium (containing AV-153 or vehicle) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.

- **Comet Slide Preparation:** a. At each time point, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1×10^5 cells/mL. b. Mix 10 μ L of the cell suspension with 90 μ L of molten LMA (at 37°C). c. Pipette the mixture onto a pre-coated microscope slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
- **Lysis and Electrophoresis:** a. Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. b. Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. c. Perform electrophoresis at ~ 1 V/cm for 20-30 minutes at 4°C.
- **Staining and Analysis:** a. Gently remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer. b. Stain the slides with a suitable DNA dye. c. Visualize the comets using a fluorescence microscope. Capture images of at least 50 randomly selected cells per slide. d. Analyze the images using comet scoring software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment). A decrease in comet tail length over time in AV-153-treated cells compared to controls indicates stimulation of DNA repair.

Protocol 4: Measurement of Poly(ADP-ribose) Polymerase (PARP) Activity

This colorimetric assay measures the activity of PARP, an enzyme involved in DNA repair, by quantifying the incorporation of biotinylated NAD⁺ onto histone proteins. This protocol can be adapted to assess the modulatory effect of AV-153 on PARP activity.

Materials:

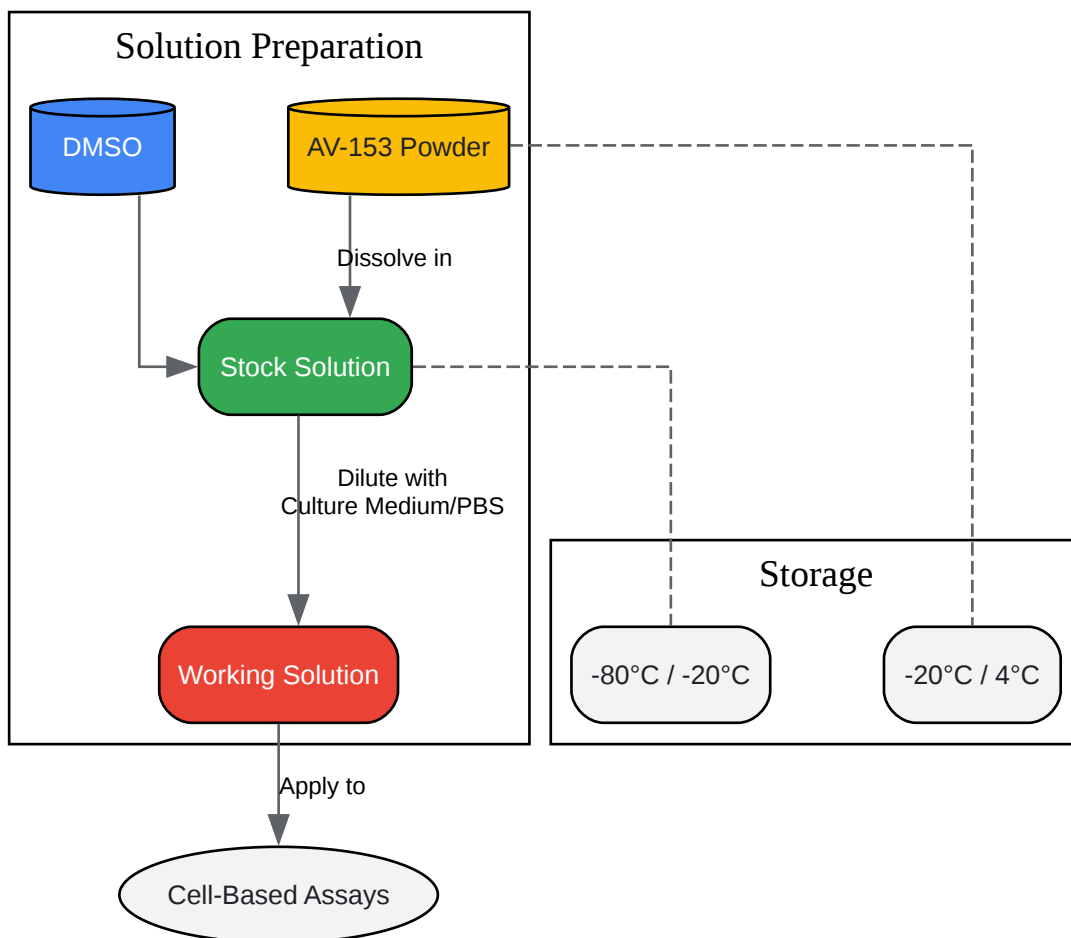
- Cell nuclear extracts from treated and untreated cells
- PARP Universal Colorimetric Assay Kit (or similar)
- Histone-coated 96-well plate
- 10X PARP Buffer and 10X PARP Cocktail (containing biotinylated NAD⁺)

- PARP enzyme standard
- Strep-HRP (Streptavidin-Horseradish Peroxidase)
- TMB or similar HRP substrate
- Stop solution (e.g., 0.2 M HCl)
- Microplate reader

Procedure:

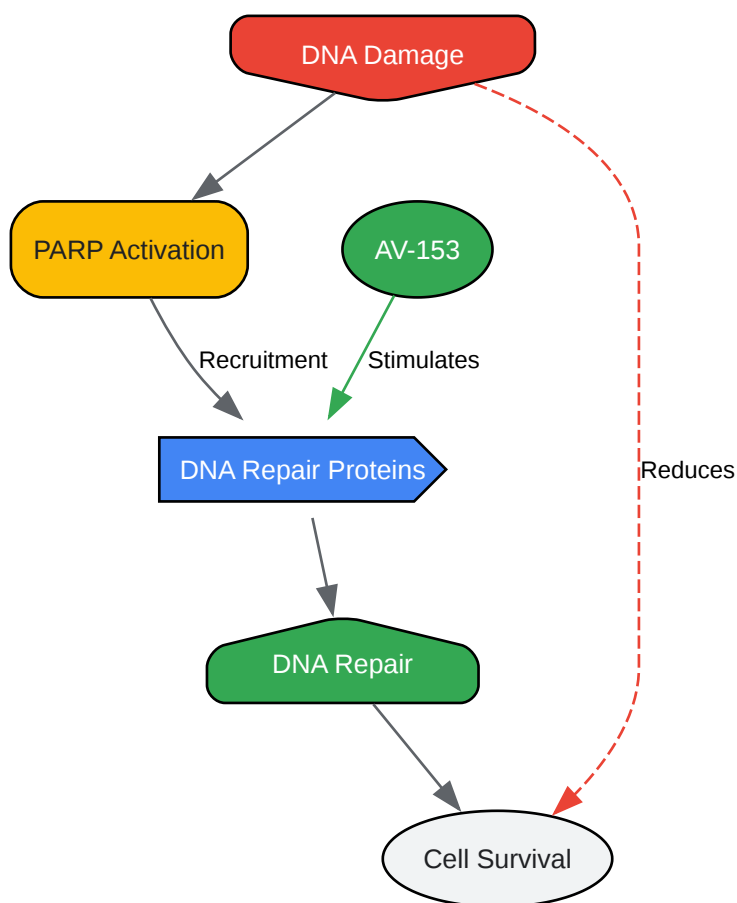
- Preparation of Cell Extracts: a. Treat cells with or without AV-153 and/or a DNA damaging agent. b. Harvest the cells and prepare nuclear extracts according to standard protocols or the kit manufacturer's instructions. c. Determine the protein concentration of the extracts.
- PARP Reaction: a. Prepare 1X PARP Buffer and 1X PARP Cocktail as per the kit instructions. b. In the histone-coated 96-well plate, add the following to designated wells:
 - Blank: 1X PARP Buffer
 - Standard Curve: Serial dilutions of the PARP enzyme standard.
 - Samples: A standardized amount of nuclear extract from each treatment condition. c. Initiate the reaction by adding the 1X PARP Cocktail to all wells. d. Incubate the plate at room temperature for 60 minutes.
- Detection: a. Wash the wells multiple times with PBS containing 0.1% Triton X-100. b. Add diluted Strep-HRP to each well and incubate for 60 minutes at room temperature. c. Wash the wells again to remove unbound Strep-HRP. d. Add the HRP substrate (e.g., TMB) and incubate in the dark until a blue color develops (15-30 minutes). e. Stop the reaction by adding the stop solution, which will turn the color to yellow.
- Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the blank reading from all other readings. c. Generate a standard curve from the PARP enzyme standards. d. Determine the PARP activity in the cell extracts by interpolating their absorbance values from the standard curve. e. Compare the PARP activity in AV-153-treated samples to the controls to determine its effect on poly(ADP)ribosylation.

Visualizations



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Caption: Workflow for preparing **AV-153 free base** working solutions.



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Caption: Postulated signaling pathway of AV-153 in DNA repair.

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